molecular formula C10H13NO B1625252 2-Methyl-5-phenylisoxazolidine CAS No. 68408-65-1

2-Methyl-5-phenylisoxazolidine

Cat. No. B1625252
Key on ui cas rn: 68408-65-1
M. Wt: 163.22 g/mol
InChI Key: BOCOEDVUZOMDNN-UHFFFAOYSA-N
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Patent
US05998627

Procedure details

Paraformaldehyde (20.0 g, 724 mmol) was added in portions to 33% MeNH2 in EtOH (68.0 g, 724 mmol). Styrene (75.0 g, 721 mmol) and NaWO4.2H2O (3.4 g, 10 mmol) were added and the solution was heated to reflux. Fifty per cent H2O2 (50.0 g, 735 mmol) was added dropwise over 2 hours. After cooling, the phases were separated and the lower aqueous phase was extracted with ether (3×100 mL). The upper organic layer was combined with the ether extracts and washed with brine (2 x 100 mL). The ether and excess styrene were removed in vacuo to give (2-methyl-5-phenylisoxazolidine) as a brown oil (34.3 g, 29% based on MeNH2).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaWO4.2H2O
Quantity
3.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[CH3:3][NH2:4].[CH3:5][CH2:6]O.C=C[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.OO>>[CH3:3][N:4]1[CH2:6][CH2:5][CH:1]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[O:2]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
68 g
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
NaWO4.2H2O
Quantity
3.4 g
Type
reactant
Smiles
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the lower aqueous phase was extracted with ether (3×100 mL)
WASH
Type
WASH
Details
washed with brine (2 x 100 mL)
CUSTOM
Type
CUSTOM
Details
The ether and excess styrene were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1OC(CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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